Product packaging for 3,4-Diamino-n-phenylbenzamide(Cat. No.:CAS No. 93-64-1)

3,4-Diamino-n-phenylbenzamide

Cat. No.: B8599435
CAS No.: 93-64-1
M. Wt: 227.26 g/mol
InChI Key: QZYWLWLZDOMVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-n-phenylbenzamide is a high-purity organic compound belonging to the class of N-phenylbenzamide derivatives, provided for research and development purposes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can explore the potential of this diamino-substituted benzamide in various fields. Structural analogs of N-phenylbenzamide have demonstrated significant anticonvulsant activity in pharmacological research . Certain derivatives within this chemical family have also shown promise as antiviral agents , exhibiting activity against enterovirus strains in in vitro studies . Furthermore, N-phenylbenzamide derivatives are investigated in materials science for applications such as corrosion inhibition for metals in acidic environments and as key monomers in the synthesis of high-performance polymers . The specific properties and primary research applications for this exact compound should be verified through further experimental data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N3O B8599435 3,4-Diamino-n-phenylbenzamide CAS No. 93-64-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93-64-1

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

3,4-diamino-N-phenylbenzamide

InChI

InChI=1S/C13H13N3O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17)

InChI Key

QZYWLWLZDOMVDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Synthetic Methodologies for 3,4 Diamino N Phenylbenzamide and Analogous Diamino N Phenylbenzamides

Strategic Approaches to Diamino-N-phenylbenzamide Core Synthesis

The construction of the diamino-N-phenylbenzamide scaffold is primarily achieved through a sequence of reactions that first establish the benzamide (B126) linkage and then introduce the diamine functionality, or vice-versa. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Reduction of Nitro Precursors to Diamine Moieties

A prevalent and highly effective method for synthesizing aromatic diamines, including 3,4-Diamino-N-phenylbenzamide, involves the chemical reduction of corresponding dinitro aromatic precursors. This transformation is a critical step in many multi-step synthetic sequences. The dinitro precursors, such as 3,4-dinitro-N-phenylbenzamide or related structures like 4-nitro-N-(4-nitrophenyl)benzamide, are typically prepared first and then subjected to reduction. nih.gov

Various catalytic systems have been developed to achieve high yields and selectivity in this reduction. Catalytic hydrogenation is a common approach, utilizing catalysts such as Palladium on carbon (Pd/C), Raney Nickel (Raney Ni), or platinum. nih.govmdpi.comgoogle.com The reaction is often carried out under a hydrogen gas atmosphere or by using a hydrogen source like hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov For instance, this compound can be prepared by hydrogenating the corresponding dinitro compound in dimethylformamide using a Raney Ni catalyst. google.com Another documented method involves the reduction of dinitro-amide intermediates using Pd/C with hydrazine hydrate in ethanol (B145695) at elevated temperatures. mdpi.com

Table 1: Selected Methods for the Reduction of Nitro Precursors

Precursor Type Catalyst / Reagent Solvent Conditions Yield Citation
Dinitro-N-phenylbenzamide Raney Ni, H₂ Dimethylformamide 25°C, 2 atm, 1 hour 66% google.com
Dinitro-amide intermediates Pd/C, Hydrazine (80%) Ethanol 60°C -> 90°C, 3+ hours - mdpi.com
4-Nitro-N-(4-nitrophenyl)benzamides 5% Pd/C, H₂ (Parr hydrogenation) - - - nih.gov
Chlorine-containing nitroanilines Tin(II) chloride dihydrate / HCl Ethanol 50°C - nih.gov
Nitroarenes CuFeS₂ nanocrystals, Hydrazine hydrate Ethanol Room Temp, Visible Light >99% nih.gov

Direct Amidation and Condensation Reactions in Benzamide Formation

The formation of the central amide bond is a cornerstone of synthesizing the N-phenylbenzamide core. This is typically achieved through the reaction of a carboxylic acid derivative with an aniline (B41778) derivative. A common and direct method involves reacting a substituted benzoyl chloride with a corresponding aniline. innovareacademics.ininnovareacademics.in For example, the synthesis of dinitro precursors often starts with the reaction between a dinitrobenzoyl chloride and an aniline, or a nitrobenzoyl chloride with a nitroaniline. nih.govnih.gov

To facilitate this condensation, various coupling agents and catalysts have been employed to enhance reaction rates and yields, especially when starting from carboxylic acids and amines directly. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling systems include N,N'-diisopropylcarbodiimide (DIC) in combination with an activating agent like N-hydroxybenzotriazole (HOBt). mdpi.com Another effective coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl). rsc.org

Alternative strategies have also been reported. Boric acid has been shown to catalyze the dehydrative amidation between aromatic amines and benzoic acids under mild conditions. asianpubs.org A different approach involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine (B128534) to yield N-phenylbenzamides. innovareacademics.ininnovareacademics.in

Table 2: Representative Amidation and Condensation Reactions

Amine Carboxylic Acid Derivative Coupling Agent / Catalyst Solvent Yield Citation
Substituted Anilines Substituted Benzoyl Chlorides Triethylamine (with 1,3-diphenylthiourea) Tetrahydrofuran (THF) 40-93% innovareacademics.ininnovareacademics.in
Aniline / Phenylenediamines Benzoic Acids Boric Acid - - asianpubs.org
Various Amines 3-Amino-4-methoxybenzoic acid DIC / HOBt - - mdpi.com
Phenyl hydrazine / Amines Aromatic / Alkenyl Acids EDC.HCl - 65-95% rsc.org
4-Nitroanilines 4-Nitrobenzoyl chlorides - - 65-96% nih.gov

One-Pot and Multi-Step Synthetic Sequences for Diamino-N-phenylbenzamides

The synthesis of diamino-N-phenylbenzamides can be designed as either a multi-step sequence or a more streamlined one-pot process.

Multi-Step Synthesis: The most conventional approach is a two-step (or multi-step) synthesis. nih.gov This typically involves:

Amidation: Formation of a dinitro-N-phenylbenzamide intermediate by reacting a nitro-substituted benzoyl chloride with a nitro-substituted aniline. nih.gov For instance, 4-nitro-N-(4-nitrophenyl)benzamide intermediates are formed in good yields (65-96%) from 4-nitroanilines and 4-nitrobenzoyl chlorides. nih.gov

Reduction: The subsequent reduction of both nitro groups to form the corresponding diamine. nih.govmdpi.com This separation of steps allows for the purification of the intermediate, which can lead to a purer final product.

A similar two-stage process involves first synthesizing dinitro-amide intermediates, which are then reduced using a system like Pd/C and hydrazine to produce the final aromatic diamines. mdpi.com

One-Pot Synthesis: One-pot reactions offer an efficient alternative by combining multiple reaction steps into a single procedure without isolating intermediates. This approach can save time, resources, and reduce waste. While specific one-pot syntheses for this compound are less commonly detailed, related structures are often built this way. For example, imidazole-based N-phenylbenzamide derivatives have been synthesized in an acid-catalyzed, one-pot, three-component reaction involving a phthalic anhydride, an aniline, and 2,3-diaminomaleonitrile, affording the products in high yields. nih.govresearchgate.net These strategies highlight the potential for developing more efficient, atom-economical routes to the target diamino-N-phenylbenzamide core.

Functionalization and Derivatization of Diamino-N-phenylbenzamide

The presence of two primary aromatic amine groups in this compound makes it a versatile building block for further chemical transformations. The reactivity of these groups allows for derivatization through additional amidation or cyclocondensation reactions to form complex heterocyclic systems.

Amine Group Reactivity and Subsequent Amidation

The primary amine groups (-NH₂) at the 3- and 4-positions of the benzamide core are nucleophilic and can readily undergo acylation reactions with electrophiles like acyl chlorides or activated carboxylic acids to form new amide bonds. smolecule.com This reactivity is fundamental to the use of diamino-N-phenylbenzamides as monomers in the synthesis of polyamides. tandfonline.com

A key challenge in the derivatization of symmetric diamines is controlling the extent of the reaction. Direct monoacylation can be complicated by the tendency to form bis-acylated products. thieme-connect.com To achieve selective mono-acylation, strategies such as using a large excess of the starting diamine relative to the acylating agent have been employed. thieme-connect.com Alternatively, specific activating agents, such as N-acylthiazolidine-2-thiones, have been used to facilitate mild and simple amidation reactions that can be controlled to favor mono-substitution. thieme-connect.comresearchgate.net The Hinsberg test, which uses benzenesulfonyl chloride, confirms that primary amines, like those in this compound, react to form sulfonamides. msu.edu

Cyclocondensation Reactions Leading to Heterocyclic Systems

The ortho-disposed diamine functionality (1,2-diamine) on the benzene (B151609) ring of this compound is a classic precursor for the synthesis of benzimidazoles, a class of heterocycles with significant importance in medicinal chemistry. nih.govresearchgate.net

The Phillips condensation is a widely used method, involving the reaction of the o-phenylenediamine (B120857) moiety with a carboxylic acid or its derivative (such as an acid chloride) at elevated temperatures, often in the presence of an acid catalyst like HCl. researchgate.netajptonline.com Alternatively, reacting the diamine with an aldehyde in the presence of an oxidizing agent or a specific catalyst can also lead to the formation of a 2-substituted benzimidazole (B57391) ring. nih.govorganic-chemistry.org For example, refluxing 3,4-diaminobenzoic acid with various substituted benzaldehydes in the presence of sodium metabisulfite (B1197395) leads to the corresponding benzimidazole derivatives. nih.gov This type of cyclocondensation reaction is a powerful tool for elaborating the core structure of this compound into more complex, rigid, and functionally diverse molecules.

Table 3: Examples of Cyclocondensation Reactions

Diamine Precursor Reagent Product Type Conditions Citation
o-Phenylenediamine Carboxylic Acids Benzimidazoles High temperature, acid catalyst researchgate.net
3,4-Diaminobenzoic acid Substituted Benzaldehydes Benzimidazoles Sodium metabisulfite nih.gov
o-Phenylenediamine Aldehydes Benzimidazoles CuCl/TMEDA, NaN₃ (from 2-haloanilines) organic-chemistry.org
Diamine Isothiocyanate (formed in situ) Benzimidazole EDC.HCl as promoting agent nih.gov
o-Phenylenediamine Glycolic acid (1H-benzo[d]imidazol-2-yl)methanol Reflux in HCl researchgate.net
Imidazole (B134444) and Benzimidazole Ring Annulation

The reaction of o-phenylenediamines, such as this compound, with various reagents to form a fused imidazole ring, yielding benzimidazoles, is a well-established and versatile synthetic strategy. The classical Phillips method involves the condensation of o-diaminobenzenes with carboxylic acids or their derivatives, often with heating in the presence of a strong acid like hydrochloric acid. researchgate.net This approach is widely used for preparing a diverse range of benzimidazoles. researchgate.net

Alternative methods have been developed to improve yields and expand the substrate scope. For instance, the reaction of o-phenylenediamine with imidate esters, such as trichloroacetimidate, at room temperature provides 2-trichloromethyl benzimidazole, a key precursor for 2-carboxylic benzimidazoles. researchgate.netresearchgate.net Heating equimolecular amounts of o-phenylenediamine dihydrochloride (B599025) and benzamide to high temperatures (240–250 °C) can produce an almost quantitative yield of 2-phenylbenzimidazole. researchgate.net The use of aldehydes in the presence of an oxidizing agent like nitrobenzene (B124822) at elevated temperatures is another effective method. researchgate.netijariie.com

Modern synthetic protocols often employ catalysts to achieve milder reaction conditions and higher efficiency. Lewis acids such as ZrCl₄, SnCl₄, and TiCl₄ have been shown to catalyze the condensation of o-phenylenediamines with orthoesters. mdpi.com Nanomaterial catalysts and various magnesium and aluminum-based catalysts have also been successfully utilized for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. rsc.org Furthermore, base-promoted annulation of amidoximes with alkynes offers a transition-metal-free route to 2,4-disubstituted imidazoles. mdpi.comnih.gov This reaction proceeds through a regioselective nucleophilic addition, a 3,3-sigmatropic rearrangement, and subsequent intramolecular cyclization and dehydration. mdpi.com

A one-pot, three-component reaction involving phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in the presence of hydrochloric acid provides a straightforward route to imidazole-based N-phenylbenzamide derivatives. nih.gov

Table 1: Selected Methods for Benzimidazole Ring Annulation

Reactants Reagents/Conditions Product Reference(s)
o-Phenylenediamine, Carboxylic Acid Heat, HCl 2-Substituted Benzimidazole researchgate.net
o-Phenylenediamine, Trichloroacetimidate Room Temperature 2-Trichloromethyl Benzimidazole researchgate.netresearchgate.net
o-Phenylenediamine Dihydrochloride, Benzamide 240–250 °C 2-Phenylbenzimidazole researchgate.net
o-Phenylenediamine, Aldehyde Nitrobenzene, 140 °C 2-Substituted Benzimidazole researchgate.netijariie.com
o-Phenylenediamines, Orthoesters Lewis Acid Catalyst (e.g., ZrCl₄) 2-Substituted Benzimidazole mdpi.com
Amidoximes, Terminal Alkynes Cs₂CO₃, DMSO 2,4-Disubstituted Imidazoles mdpi.comnih.gov
Phthalic Anhydride, Anilines, 2,3-Diaminomaleonitrile HCl, Reflux Imidazole-based N-phenylbenzamide nih.gov
Triazine and Triazepine Scaffold Construction

The synthesis of triazine and triazepine scaffolds from diamino-N-phenylbenzamide precursors involves cyclization reactions with appropriate reagents. For instance, 1,3,5-triazepine derivatives can be synthesized through the reaction of o-phenylenediamines with various electrophilic reagents. vulcanchem.com One approach involves the reaction of o-phenylenediamine with acyl isoselenocyanates, generated in situ from acyl chlorides and KSeCN, to form 1,3,5-triazepineselone derivatives. mdpi.com Another method utilizes the reaction of o-phenylenediamines with methyl-isothiocyanate, followed by condensation with aromatic aldehydes to yield benzo[f] mdpi.cominnovareacademics.inunej.ac.idtriazepine derivatives. mdpi.com

The construction of 2,4-diamino-1,3,5-triazine derivatives can be achieved through several synthetic routes. A common method is the reaction of dicyandiamide (B1669379) with nitriles, which can be efficiently carried out under microwave irradiation, offering a greener alternative to traditional heating. rsc.org Palladium-catalyzed Suzuki cross-coupling reactions of 6-chloro-1,3,5-triazine-2,4-diamine (B21410) with boronic acids have also been employed to introduce aryl substituents. researchgate.net Furthermore, the reaction of 2-(4-amino-6-alkylamino-1,3,5-triazin-2-yl)acetonitriles with p-nitrosodimethylaniline can yield 2,4-diamino-1,3,5-triazine derivatives. nih.gov

Benzo[f] mdpi.cominnovareacademics.inunej.ac.idtriazepines can be synthesized by condensing o-phenylenediamine, substituted benzaldehydes, and benzylamine (B48309) in a one-pot, three-component reaction, often facilitated by a solid support like Montmorillonite KSF clay under microwave irradiation. ijghc.com Additionally, a nucleophilic ring-opening and ring-closure sequence can transform bis(imino)benzothiadiazepines into (imino)benzotriazepine-thiones upon refluxing with sodium hydroxide. researchgate.net

Table 2: Synthetic Routes to Triazine and Triazepine Scaffolds

Precursor Reagents Product Scaffold Reference(s)
o-Phenylenediamine Acyl Isoselenocyanates 1,3,5-Triazepineselone mdpi.com
o-Phenylenediamine, Methyl-isothiocyanate Aromatic Aldehydes Benzo[f] mdpi.cominnovareacademics.inunej.ac.idtriazepine mdpi.com
Dicyandiamide Nitriles 2,4-Diamino-1,3,5-triazine rsc.org
6-Chloro-1,3,5-triazine-2,4-diamine Phenylboronic Acid 6-Aryl-2,4-diamino-1,3,5-triazine researchgate.net
o-Phenylenediamine, Benzaldehydes, Benzylamine Montmorillonite KSF clay, Microwave Benzo[f] mdpi.cominnovareacademics.inunej.ac.idtriazepine ijghc.com
Bis(imino)benzothiadiazepines NaOH, Reflux (Imino)benzotriazepine-thione researchgate.net

Coupling Reactions for Extended Conjugated Structures

The synthesis of extended π-conjugated systems from diamino-N-phenylbenzamide derivatives often utilizes transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to larger, more complex aromatic structures with tailored electronic and photophysical properties.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the Suzuki-Miyaura coupling can be used to connect aryl halides with boronic acids, effectively extending the conjugation of the benzamide system. beilstein-journals.org Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds, which can be used to introduce additional aryl or amino groups. vulcanchem.com These reactions have been successfully applied even on DNA-conjugated aryl iodides, demonstrating their robustness and potential for creating diverse molecular libraries. nih.gov Ullmann-type coupling reactions, which typically use copper catalysts, are another effective method for N-arylation, as demonstrated in the synthesis of N-arylated monopyrrolotetrathiafulvalenes. beilstein-journals.org

Beyond traditional cross-coupling, other methods for constructing extended conjugated structures include dehydrative C-C coupling reactions and carbene coupling reactions. mit.eduorganic-chemistry.org These newer methods offer alternative pathways that can sometimes be performed under transition-metal-free conditions. mit.edu The choice of coupling strategy depends on the desired final structure and the functional groups present on the starting materials.

Table 3: Coupling Reactions for Extended Conjugated Structures

Reaction Type Catalyst/Reagents Bond Formed Application Example Reference(s)
Suzuki-Miyaura Coupling Palladium Catalyst, Base C-C Synthesis of biaryls beilstein-journals.org
Buchwald-Hartwig Amination Palladium Catalyst, Base C-N N-arylation vulcanchem.comnih.gov
Ullmann-type Coupling Copper Catalyst C-N N-arylation of pyrrolotetrathiafulvalenes beilstein-journals.org
Dehydrative C-C Coupling - C-C Synthesis of extended chromophores mit.edu
Carbene Coupling Palladium Catalyst C-C Synthesis of cyclobutenes and dienes organic-chemistry.org

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Analysis of Nucleophilic Substitution Mechanisms

The synthesis of N-phenylbenzamides can be achieved through a nucleophilic substitution reaction. One studied mechanism involves the reaction of 1,3-diphenylthiourea with benzoyl chloride derivatives. innovareacademics.ininnovareacademics.in In this process, the initial step is the attachment of a benzoyl group to one of the amine nitrogens of the thiourea. innovareacademics.ininnovareacademics.in This is followed by a rearrangement to yield the N-phenylbenzamide product. innovareacademics.ininnovareacademics.in The reaction is proposed to proceed through a key rearrangement intermediate. innovareacademics.ininnovareacademics.in This mechanism also involves the release of phenylisothiocyanate as a byproduct. innovareacademics.ininnovareacademics.in

Identification of Rearrangement Intermediates

Rearrangement reactions are pivotal in many synthetic pathways leading to benzamide derivatives and related heterocyclic structures. The Hofmann rearrangement, for instance, converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate. youtube.combdu.ac.in This is achieved by treating the amide with bromine and a strong base. youtube.com The mechanism involves deprotonation of the amide, reaction with bromine to form an N-bromoamide, further deprotonation, and then a rearrangement where the phenyl group migrates to the nitrogen with the loss of the bromide ion, forming a phenyl isocyanate. youtube.com This intermediate can then be hydrolyzed to the amine. youtube.com

Similarly, the Beckmann rearrangement transforms an oxime into an amide through an alkyl migration that is anti-periplanar to the leaving group, forming a nitrilium ion intermediate. bdu.ac.inbrynmawr.edu This highly reactive intermediate is then typically hydrolyzed to the amide. brynmawr.edu The Claisen rearrangement is another important transformation, for example, in the synthesis of alibendol, where an allyl ester undergoes a rearrangement to form a new carbon-carbon bond. google.com The identification and understanding of these intermediates are critical for controlling the reaction and achieving the desired product.

Tautomerism Studies in Benzamide Synthesis

Tautomerism, particularly imidic acid-amide tautomerism, plays a significant role in the synthesis of N-phenylbenzamides. In the proposed mechanism for the synthesis from 1,3-diphenylthiourea and benzoyl chloride, the rearrangement intermediate leads to an imidic acid (or imino alcohol), which is a tautomer of the final amide product. innovareacademics.ininnovareacademics.in The imidic acid is generally less stable than the corresponding amide, and thus the equilibrium favors the formation of the amide. innovareacademics.ininnovareacademics.in This tautomerization is a key step in the proposed reaction pathway. innovareacademics.ininnovareacademics.in

Optimization of Reaction Conditions and Catalyst Influence

The synthesis of this compound and its analogs, typically achieved through the reduction of the corresponding dinitro compound (3,4-dinitro-N-phenylbenzamide), is highly dependent on the careful optimization of reaction conditions and the selection of an appropriate catalyst. The efficiency, selectivity, and yield of this transformation are governed by parameters such as the catalytic system, solvent, temperature, pressure, and reaction duration.

Catalyst Influence

The catalytic reduction of aromatic nitro groups is a cornerstone method for preparing aromatic amines. The choice of catalyst is critical to achieve high yields and prevent side reactions.

Commonly employed catalysts for the reduction of dinitro precursors to diamino-N-phenylbenzamides include noble metal catalysts and transition metal salts. Palladium on carbon (Pd/C) is a frequently used and highly efficient catalyst for the hydrogenation of both aliphatic and aromatic nitro groups. commonorganicchemistry.com Other effective catalysts include Raney Nickel, which is often preferred for substrates containing halogens to avoid dehalogenation, and platinum-based catalysts. commonorganicchemistry.comgoogle.com Tin(II) chloride (SnCl₂) in an acidic medium provides a mild alternative for reducing nitro groups, particularly when other reducible functional groups are present in the molecule. commonorganicchemistry.com

The influence of the catalyst support and the presence of additives can also be significant. Studies on the catalytic reduction of nitroaromatics have shown that the catalyst's surface properties can influence selectivity. mdpi.com For example, adding dimethylaminopyridine (DMAP) can enhance the conversion of nitrobenzene and improve the selectivity towards the intermediate phenylhydroxylamine, highlighting the nuanced control possible through additives. mdpi.com

Table 1: Comparison of Catalytic Systems for the Reduction of Aromatic Nitro Compounds This table presents data from analogous reduction reactions to illustrate catalyst performance.

CatalystSubstrate TypeSolventConditionsYieldReference
Raney NiDinitro-benzanilideDimethylformamide (DMF)25 °C, 2 atm H₂66% google.com
5% Pd/CDinitro-N-phenylbenzamide analogEthyl acetate (B1210297) (EtOAc)Room Temperature, H₂- acs.org
SnCl₂·2H₂O/HClcatDinitro-N-phenylbenzamide analogEthanol (EtOH)50 °C- acs.org
5% Pt/C1-chloro-2,4-dinitrobenzeneMethanol (B129727)60 °C, 10 bar H₂- google.com
Iron (Fe)NitroaromaticAcetic Acid-Mild conditions commonorganicchemistry.com

Optimization of Reaction Conditions

Beyond catalyst selection, optimizing the reaction environment is crucial for maximizing the yield and purity of this compound and related compounds.

Solvent Selection: The choice of solvent can significantly affect reaction rates and yields. In the synthesis of imidazole-based N-phenylbenzamide derivatives, protic solvents like methanol and ethanol were found to provide higher yields (around 80%) compared to aprotic polar solvents like DMF and DMSO (70% yield) in a model reaction. researchgate.netnih.gov For catalytic hydrogenations, solvents such as ethanol, methanol, ethyl acetate, and dimethylformamide are commonly used. google.comgoogle.comacs.org The solvent's ability to dissolve the reactants and its inertness under the reaction conditions are key considerations.

Temperature and Pressure: Reaction temperature and, in the case of catalytic hydrogenation, pressure are critical parameters. Hydrogenation reactions can be conducted under a range of conditions, from room temperature and atmospheric pressure to elevated temperatures (e.g., 50-120 °C) and pressures (e.g., 2-20 bar). google.comgoogle.comacs.org For instance, the hydrogenation of a dinitro-benzanilide using Raney-Ni was performed at a mild 25 °C and 2 atm of hydrogen pressure. google.com In contrast, other reductions might require higher temperatures, such as 60 °C or 120 °C, to proceed at a reasonable rate. google.com The optimization process involves balancing reaction speed with the potential for side reactions or catalyst deactivation at higher temperatures.

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material. Reaction times are typically monitored using techniques like thin-layer chromatography (TLC). nih.gov For the synthesis of N-phenylbenzamide derivatives, reaction times can vary from a few hours to over 12 hours, depending on the specific reagents and conditions. google.commdpi.commdpi.com For example, a one-pot synthesis of imidazole-based N-phenylbenzamide derivatives was optimized to complete within 2-4 hours under reflux conditions. nih.gov

Table 2: Optimization of Reaction Conditions for N-Phenylbenzamide Synthesis Analogs This table illustrates the effect of varying conditions on reaction outcomes in related syntheses.

SolventCatalyst/ReagentTemperatureTimeYieldReference
EthanolHClRoom Temp.12 h80% nih.gov
MethanolHClRoom Temp.12 h80% nih.gov
DMFHClRoom Temp.12 h70% nih.gov
DMSOHClRoom Temp.12 h70% nih.gov
EthanolHClReflux2 h85% nih.gov
DichloromethaneDIC, HOBtRoom Temp.5 h60-70% mdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 3,4 Diamino N Phenylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 3,4-Diamino-N-phenylbenzamide can be achieved.

The ¹H and ¹³C NMR spectra are foundational for molecular characterization. The predicted spectra for this compound are based on the influence of its constituent functional groups—two amino groups, an amide linkage, and two phenyl rings. The electron-donating amino groups on one phenyl ring and the amide linkage create a distinct electronic environment, leading to a predictable pattern of chemical shifts.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the distinct protons on both aromatic rings and the amide N-H proton. The protons on the diaminobenzoyl ring are anticipated to appear in the aromatic region, significantly upfield compared to unsubstituted benzamide (B126) due to the strong electron-donating effect of the two amino groups. The protons on the N-phenyl ring will resemble a substituted aniline (B41778) pattern. The amide proton typically appears as a broad singlet at a downfield chemical shift.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will be characterized by signals for the carbonyl carbon of the amide, and the carbons of the two distinct phenyl rings. The carbons directly attached to the amino groups (C3 and C4) are expected to be significantly shielded (shifted upfield) compared to their counterparts in N-phenylbenzamide. Conversely, the carbonyl carbon (C=O) will appear at a characteristic downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity / Remarks
Diaminobenzoyl Ring
H-2 ~7.2 ~115 d, J ≈ 2 Hz
H-5 ~6.8 ~118 d, J ≈ 8 Hz
H-6 ~6.6 ~114 dd, J ≈ 8, 2 Hz
C-1 - ~120 Quaternary
C-2 - ~115 CH
C-3 - ~145 Quaternary (C-NH₂)
C-4 - ~148 Quaternary (C-NH₂)
C-5 - ~118 CH
C-6 - ~114 CH
Amide Group
N-H ~9.8 - br s
C=O - ~166 Quaternary
N-Phenyl Ring
H-2'/6' ~7.6 ~120 d
H-3'/5' ~7.3 ~129 t
H-4' ~7.1 ~124 t
C-1' - ~139 Quaternary
C-2'/6' - ~120 CH
C-3'/5' - ~129 CH
C-4' - ~124 CH

Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing through-bond correlations. libretexts.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is expected to show cross-peaks between adjacent aromatic protons: H-5 and H-6 on the diaminobenzoyl ring, and between H-2'/H-3', H-3'/H-4', H-4'/H-5', and H-5'/H-6' on the N-phenyl ring. The isolated H-2 proton would not show any COSY correlations to other ring protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the amide proton (N-H) would show an HMBC correlation to the carbonyl carbon (C=O) and to C-1' of the N-phenyl ring. The H-2 proton would show correlations to the carbonyl carbon and carbons C-4 and C-6, confirming the connectivity around the amide bond and within the diaminobenzoyl ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" based on the molecule's functional groups.

For this compound, the FTIR spectrum would be dominated by characteristic peaks from the amine, amide, and aromatic functionalities. Based on data for the related isomer 4,4'-Diaminobenzanilide and other aromatic amides, the following key absorptions are expected: chemicalbook.comspectroscopyonline.com

N-H Stretching: Two distinct bands are expected in the 3450-3250 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) groups. A separate, typically broader band for the secondary amide N-H stretch is also expected around 3300 cm⁻¹.

C=O Stretching (Amide I Band): A strong, sharp absorption peak is anticipated between 1650 and 1630 cm⁻¹. This is the characteristic carbonyl stretch of the secondary amide group.

N-H Bending (Amide II Band): A strong band, resulting from a combination of N-H bending and C-N stretching, is expected in the region of 1570-1515 cm⁻¹. The primary amine scissoring vibration may also appear in this region, often around 1620 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of medium intensity are expected between 1600 and 1450 cm⁻¹ due to the stretching vibrations within the two phenyl rings.

C-N Stretching: The stretching vibrations for the aryl-amine and amide C-N bonds would appear in the 1350-1200 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine N-H Stretch (asymmetric & symmetric) 3450 - 3350 Medium-Strong
Amide N-H Stretch ~3300 Medium, Broad
Amide C=O Stretch (Amide I) 1650 - 1630 Strong
Amine N-H Scissor ~1620 Medium-Strong
Aromatic C=C Stretch & Amide II (N-H Bend) 1600 - 1450 Medium-Strong

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The structure of this compound contains extensive conjugation involving the two phenyl rings, the amide linkage, and the lone pairs on the nitrogen atoms, which act as powerful auxochromes.

The presence of the two amino groups on the benzoyl ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted N-phenylbenzamide. The spectrum would likely show strong absorptions corresponding to π → π* transitions within the conjugated aromatic system. The n → π* transition associated with the carbonyl group and nitrogen lone pairs may also be observed, typically as a lower intensity shoulder at a longer wavelength. The exact position of the absorption maxima (λ_max) would be sensitive to solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

For this compound (C₁₃H₁₃N₃O), the calculated monoisotopic mass is 227.1059 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to this value.

The fragmentation pattern in electron ionization (EI) MS can be predicted based on the structure. Common fragmentation pathways for benzanilides involve cleavage of the amide bonds. Key expected fragments include:

[C₇H₈N₂O]⁺• (m/z 136): Resulting from cleavage of the C-N amide bond, corresponding to the 3,4-diaminobenzoyl cation.

[C₆H₆N]⁺ (m/z 92): Resulting from cleavage of the C-N amide bond, corresponding to the anilinyl cation.

[C₇H₅O]⁺ (m/z 105): A common fragment in benzoyl derivatives, though less likely here without rearrangement.

[C₆H₅]⁺ (m/z 77): The phenyl cation from the N-phenyl ring.

Data from the related isomer 4,4'-Diaminobenzanilide shows a base peak at m/z 120 and a molecular ion peak at m/z 227, indicating complex rearrangement pathways are also possible. nih.gov

Photoluminescence and Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Molecules with extended conjugated π-systems and electron-donating groups, such as aromatic amines, often exhibit fluorescence.

Given its structure, this compound is expected to be fluorescent. The introduction of N-phenyl substituents on other aromatic amines has been shown to enhance fluorescence quantum yields. youtube.com The emission spectrum would be expected at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum and quantum yield, would likely be highly sensitive to the polarity of the solvent, a characteristic feature of molecules that can form an intramolecular charge transfer (TICT) state in the excited state. Further research would be needed to fully characterize its photophysical properties and explore its potential as a fluorophore.

X-ray Diffraction Studies for Solid-State Structure Analysis

X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern is analyzed to build up a three-dimensional model of the electron density. From this model, the precise positions of atoms in the crystal lattice can be determined, as well as the nature of the chemical bonds and intermolecular interactions that hold the crystal together.

Single Crystal X-ray Diffraction (SC-XRD)

While a specific crystal structure for this compound is not publicly available in the reviewed literature, a typical SC-XRD experiment would yield a set of crystallographic data similar to those presented in the illustrative table below. This data provides a comprehensive description of the crystal's unit cell and the quality of the structural refinement.

ParameterIllustrative Value
Chemical FormulaC13H13N3O
Formula Weight227.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
R-factor (%)Value

This table is for illustrative purposes to show the type of data obtained from an SC-XRD experiment, as specific data for this compound is not available in the reviewed literature.

Crystallographic Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H…π Interactions)

The solid-state packing of molecules is governed by a variety of intermolecular interactions. For this compound, several key interactions would be anticipated to play a crucial role in its crystal structure. The presence of two primary amino groups (-NH₂) and a secondary amide group (-NH-C=O) makes this molecule a potent donor and acceptor for hydrogen bonds.

Hydrogen Bonding: It is expected that the crystal structure of this compound would feature an extensive network of intermolecular hydrogen bonds. The amide N-H group and the two amino N-H groups can act as hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen atoms of the amino groups can serve as acceptors. These interactions are fundamental in the self-assembly of many aromatic amides, often leading to the formation of well-defined one-, two-, or three-dimensional networks. rsc.orgrsc.orgsdu.dk

An illustrative table of potential hydrogen bond geometries is provided below, indicating the typical distances and angles that would be determined from a crystallographic analysis.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O=C~0.86~2.0-2.2~2.8-3.0~150-170
N-H···N~0.86~2.2-2.4~3.0-3.2~140-160

This table presents typical geometries for hydrogen bonds expected in the crystal structure of this compound for illustrative purposes.

X-ray Charge Density Analyses

X-ray charge density analysis is an advanced crystallographic technique that goes beyond the determination of atomic positions to map the distribution of electron density within the crystal. acs.org This method provides valuable insights into the nature of chemical bonding and intermolecular interactions. By analyzing the subtle asphericities in the electron density, it is possible to quantify the charge distribution across the molecule, identify lone pairs of electrons, and characterize the electrostatic potential. uni-bayreuth.deresearchgate.net

For this compound, a charge density study would allow for a detailed understanding of its electronic structure in the solid state. Key insights would include:

Atomic Charges: The net atomic charges on each atom could be determined, providing a quantitative measure of the charge transfer between atoms upon bond formation.

Bonding Character: The nature of the covalent bonds within the molecule could be analyzed in detail. For instance, the degree of π-character in the amide C-N bond could be quantified.

Intermolecular Interactions: The strength and nature of the hydrogen bonds and other intermolecular interactions could be characterized based on the topological properties of the electron density at the bond critical points. nih.gov

Electrostatic Potential: The molecular electrostatic potential could be mapped, revealing the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding how the molecule interacts with other molecules and its potential reactivity.

While experimental charge density data for this compound is not available, the application of this technique would provide a deeper understanding of its chemical and physical properties based on its fundamental electronic structure. pnas.org

Computational Chemistry and Theoretical Investigations of 3,4 Diamino N Phenylbenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties. For a molecule like 3,4-Diamino-N-phenylbenzamide, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

Electronic Structure Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. These energies are crucial for understanding a molecule's electronic and optical properties, chemical reactivity, and kinetic stability. A detailed study would calculate the specific energy values (typically in electronvolts, eV) for the HOMO and LUMO of this compound.

Calculation of Energy Band Gaps (ΔE)

The energy band gap (ΔE) is the difference between the HOMO and LUMO energy levels (ΔE = ELUMO – EHOMO). This value is a critical parameter for predicting a molecule's stability and reactivity. A small HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, indicating that the molecule can be easily excited. Conversely, a large energy gap implies high stability.

Molecular Electrostatic Potential (MEP) Surface Analysis and Chemical Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates electron-deficient regions (positive potential, prone to nucleophilic attack). Green represents areas of neutral potential. For this compound, an MEP analysis would identify the likely sites for chemical reactions, such as the electronegative oxygen and nitrogen atoms.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons.

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

A hypothetical data table for these descriptors would look like this:

ParameterFormulaCalculated Value (eV)
EHOMO-Data not available
ELUMO-Data not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data not available
Chemical Potential (μ)(EHOMO + ELUMO) / 2Data not available
Electrophilicity Index (ω)μ² / (2η)Data not available
Chemical Softness (S)1 / (2η)Data not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule by examining charge transfer, hyperconjugative interactions, and delocalization of electron density. It analyzes the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal intramolecular charge transfer pathways, such as those involving the lone pairs on the nitrogen and oxygen atoms and the π-systems of the phenyl rings.

Theoretical Vibrational Wavenumber Prediction

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated harmonic vibrational frequencies correspond to the different normal modes of vibration. These theoretical predictions are often scaled to better match experimental data. Such an analysis for this compound would help in assigning specific vibrational modes to the observed peaks in its experimental IR and Raman spectra, confirming its structural features.

Molecular Modeling and Molecular Mechanics Calculations

Molecular mechanics is a computational method that uses classical physics to model molecular systems. It is particularly useful for studying the conformations and intermolecular interactions of large molecules where quantum mechanical calculations would be too computationally expensive. For this compound, molecular mechanics calculations could be used to explore its conformational landscape, identify the most stable geometries, and study how it might interact with other molecules or surfaces, for instance, in the context of polymer science or drug design. These calculations rely on force fields, which are sets of parameters that define the potential energy of the molecule as a function of its atomic coordinates.

Theoretical Prediction and Characterization of Nonlinear Optical (NLO) Properties

The evaluation of a compound's nonlinear optical (NLO) properties through computational methods is a cornerstone of materials science, allowing for the prediction of its potential in photonic and optoelectronic applications. For a molecule like this compound, density functional theory (DFT) would be the primary method for such an investigation.

Typically, calculations would be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate key electronic properties. The NLO behavior is chiefly characterized by the first-order hyperpolarizability (β₀), alongside the dipole moment (μ) and polarizability (α). These parameters are derived from the optimized structure. A high hyperpolarizability value is indicative of significant NLO activity, which is often associated with molecules possessing donor-acceptor groups that facilitate intramolecular charge transfer. In this compound, the amino groups (-NH₂) act as electron donors and the benzamide (B126) moiety can function as an electron-withdrawing group, suggesting potential for NLO response.

A hypothetical data table for the calculated NLO properties of this compound, based on DFT calculations, would be structured as follows:

ParameterCalculated ValueUnits
Dipole Moment (μ)Data not availableDebye
Mean Polarizability (α)Data not availableesu
First Hyperpolarizability (β₀)Data not availableesu
HOMO-LUMO Energy Gap (ΔE)Data not availableeV

This table is for illustrative purposes only. No published computational data for this compound is available.

Studies of Hydrogen Bonding and Non-Covalent Interactions

Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the supramolecular architecture, crystal packing, and ultimately the material properties of molecular solids. For this compound, the presence of multiple amine (-NH₂) groups and an amide (-CONH-) linkage provides numerous sites for hydrogen bonding.

Computational studies on analogous molecules, such as 4-amino-N-phenylbenzamide, have shown that intermolecular hydrogen bonding involving the amide group is a significant interaction in the solid state. tandfonline.com In the case of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable. Intramolecular hydrogen bonds could potentially form between an amino group and the carbonyl oxygen of the amide. Intermolecularly, the N-H groups of the amines and the amide can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms can act as acceptors, leading to complex networks.

Advanced computational techniques are used to analyze these interactions:

Atoms in Molecules (AIM) Theory: This method is used to identify and characterize bonding interactions, including hydrogen bonds, based on the topology of the electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge transfer and delocalization of electrons from donor to acceptor orbitals, which is characteristic of hydrogen bonding. sci-hub.st

Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal structure, highlighting the relative contributions of different types of interactions (e.g., H···H, O···H, C···H).

A hypothetical table summarizing potential hydrogen bonds identified through computational analysis for this compound could look like this:

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)Interaction Energy (kcal/mol)
N-H (Amide)HO=C (Amide)Data not availableData not availableData not available
N-H (Amine)HO=C (Amide)Data not availableData not availableData not available
N-H (Amine)HN (Amine)Data not availableData not availableData not available

This table represents potential interactions and is for illustrative purposes only. No specific computational data for this compound is available.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry: Monomer in Polymeric Material Synthesis

The presence of two amine functional groups allows 3,4-Diamino-n-phenylbenzamide to act as a diamine monomer in polycondensation reactions, leading to the formation of various high-performance polymers. The inherent amide group within its structure imparts specific properties to the resulting polymer backbone.

Synthesis and Characterization of Polyimides Incorporating Diaminobenzamide Units

Polyimides are a class of high-performance polymers known for their exceptional thermal stability. vt.edu The synthesis of polyimides from this compound typically follows a two-step process. The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures to form a soluble poly(amic acid) precursor. vt.educore.ac.uk The second step is imidization, where the poly(amic acid) is converted to the final polyimide through either thermal treatment at high temperatures (250-350°C) or chemical dehydration using agents like acetic anhydride and pyridine. core.ac.uk

The incorporation of the diaminobenzamide unit, with its internal amide linkage, is expected to influence the polymer's properties by potentially increasing interchain hydrogen bonding. Characterization of these polyimides involves various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the chemical structure and the completion of imidization, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and glass transition temperature (Tg), respectively. rsc.orgnih.gov The mechanical properties, such as tensile strength and modulus, are critical performance indicators for these materials. scispace.comfaa.gov

Table 1: Representative Thermal Properties of Aromatic Polyimides Note: This table presents typical data for aromatic polyimides and serves as an illustrative example.

PropertyValue RangeAnalysis Method
Glass Transition Temperature (Tg)230 - 280 °CDSC rsc.org
5% Weight Loss Temperature (TGA)480 - 540 °CTGA rsc.org
Coefficient of Thermal Expansion (CTE)16 - 50 ppm/°CTMA

Preparation and Properties of Polyamides Derived from Diaminobenzamide Monomers

Aromatic polyamides, or aramids, are renowned for their high strength and thermal resistance. textilelearner.net this compound can be polymerized with aromatic diacid chlorides (e.g., isophthaloyl chloride or terephthaloyl chloride) to produce novel polyamides. ijert.org The most common method for this synthesis is low-temperature solution polycondensation. mdpi.comnih.gov This process involves reacting the diamine and diacid chloride in a polar amide solvent, often with an acid scavenger. ijert.orgstudylib.net

Polyamides derived from this monomer would contain additional amide linkages in the main chain compared to traditional aramids, which could enhance hydrogen bonding and affect chain packing. ijert.org This structural feature is anticipated to influence the polymer's solubility, thermal characteristics, and mechanical strength. These polymers are generally soluble in polar aprotic solvents like DMAc and NMP. ncl.res.in Their properties are typically characterized by inherent viscosity measurements to estimate molecular weight, FTIR and NMR spectroscopy for structural confirmation, and TGA/DSC for thermal analysis. ijert.orgntu.edu.tw X-ray diffraction (XRD) can be used to study the crystallinity of the resulting polymers. ijert.org

Table 2: Typical Mechanical Properties of Aramid Films Note: This table provides representative data for aromatic polyamide films as a point of reference.

PropertyValue RangeTest Method
Tensile Strength50 - 115 MPaUTM mdpi.com
Elastic Modulus> 4.0 GPaUTM mdpi.com
Elongation at Break5 - 8 %UTM rsc.org

Integration into Conjugated Polymer Architectures

The integration of amine-containing monomers into conjugated polymer backbones is a strategy to develop materials for optoelectronic applications. nih.gov While direct polymerization of this compound into a fully conjugated system is not straightforward, it can be chemically modified or used as a co-monomer in specific polymerization reactions, such as Suzuki or Stille cross-coupling, after appropriate functionalization. nih.govmdpi.com The introduction of the benzamide (B126) moiety could modulate the electronic properties, solubility, and solid-state packing of the conjugated polymers. The goal of such integration would be to create novel materials with tailored band gaps, high thermal stability, and specific functionalities for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net

Development of Advanced Nanocomposite Materials

Polymers derived from this compound can serve as excellent matrix materials for the fabrication of advanced nanocomposites, leveraging the polymer's high thermal and mechanical stability.

Hybrid Inorganic-Organic Nanocomposite Formation (e.g., with Fe₃O₄)

Hybrid nanocomposites combining a polymer matrix with inorganic nanoparticles, such as magnetite (Fe₃O₄), are of great interest for applications requiring magnetic and thermal properties. nih.govmdpi.com Polyamides or polyimides synthesized from this compound can be used to encapsulate or embed Fe₃O₄ nanoparticles. One method involves synthesizing the polymer in the presence of the nanoparticles, leading to their dispersion within the polymer matrix. Another approach is to modify the surface of the Fe₃O₄ nanoparticles to ensure compatibility and strong interaction with the polymer matrix. nih.gov The amide and imide functionalities within the polymer chains can potentially coordinate with the surface of the nanoparticles, leading to stable and well-dispersed composites. nih.gov These magnetic nanocomposites could find applications in data storage, sensors, or as materials with enhanced thermal conductivity. researchgate.net

Polymer Matrix for Nanoparticle Dispersion and Stabilization

The effective dispersion and stabilization of nanoparticles within a polymer matrix are crucial for achieving enhanced material properties. nih.gov The chemical structure of polymers derived from this compound makes them suitable candidates for this role. The polarity imparted by the amide and imide groups, along with the potential for hydrogen bonding, can help prevent the agglomeration of nanoparticles. mdpi.com By acting as a capping or stabilizing agent, the polymer chains can adsorb onto the nanoparticle surface, creating a protective layer that ensures uniform dispersion. nih.gov This is essential for creating nanocomposites with consistent and improved mechanical, thermal, or electrical properties throughout the material.

Coordination Chemistry and Supramolecular Systems

Ligand Design and Metal Complexation Utilizing Diamino-N-phenylbenzamide

The presence of multiple nitrogen and oxygen donor atoms makes 3,4-Diamino-N-phenylbenzamide a promising candidate as a ligand for the formation of metal complexes.

The primary chelation site of this compound is anticipated to be the ortho-diamino functionality on the benzamide (B126) ring. These two adjacent nitrogen atoms can act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion. This mode of coordination is common for ortho-phenylenediamine and its derivatives.

Transition metals, with their available d-orbitals, are expected to form stable complexes with this ligand. The lone pair of electrons on the nitrogen atoms of the amino groups can be donated to the empty orbitals of the metal ion, forming coordinate bonds. The amide group, while a potential coordination site, may be less likely to participate in chelation with the adjacent amino groups due to steric constraints. However, it could potentially act as a bridging site between two different metal centers.

Potential Coordination Modes of this compound:

Coordination Mode Description Potential Metal Ions
Bidentate Chelating The two adjacent amino groups coordinate to a single metal center. Co(II), Ni(II), Cu(II), Zn(II)
Monodentate A single amino group coordinates to a metal center. -

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups to the metal center by observing shifts in the N-H stretching and bending vibrations.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Elemental Analysis: To confirm the stoichiometry of the complex.

While specific examples for this compound are not found, studies on related 3,4-diaminobenzophenone (B196073) derivatives show the formation of mononuclear macrocyclic complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes often exhibit octahedral or distorted octahedral geometries.

Supramolecular Assembly and Network Formation

The functional groups present in this compound, namely the amino and amide groups, are capable of forming strong intermolecular hydrogen bonds, making it an excellent building block for supramolecular assemblies.

Hydrogen bonding is a key directional force in the formation of well-defined supramolecular structures. In this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the amino groups are primarily hydrogen bond donors.

These interactions can lead to the formation of various supramolecular motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture will depend on the interplay of the different hydrogen bonding possibilities and the packing forces in the solid state.

Potential Hydrogen Bonding Interactions in this compound:

Donor Acceptor Type of Interaction
Amide N-H Amide C=O Intermolecular
Amino N-H Amide C=O Intermolecular

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The bifunctional nature of this compound, with its chelating diamino site and the potential for further functionalization on the N-phenyl ring, makes it a candidate for use as a linker in MOF synthesis.

To be an effective MOF linker, the molecule would typically require additional coordinating groups, such as carboxylates or pyridyls, to be introduced onto the N-phenyl ring. These groups would then coordinate to the metal centers, while the diamino functionality could be used to template the structure or be post-synthetically modified to introduce specific functionalities within the MOF pores. The amide bond provides rigidity to the linker, which is a desirable property for creating stable and porous frameworks.

Electrochemical Behavior and Applications

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)

A thorough search of scientific databases and scholarly articles did not yield any specific studies that have employed electrochemical characterization techniques such as Cyclic Voltammetry (CV) or Electrochemical Impedance Spectroscopy (EIS) to investigate 3,4-Diamino-n-phenylbenzamide.

Cyclic voltammetry is a powerful and common electroanalytical technique used to probe the redox properties of a species in solution. A typical CV experiment would involve scanning the potential of an electrode and measuring the resulting current. For a compound like this compound, which contains electroactive amine groups, one would hypothesize that CV could reveal information about its oxidation potentials. The presence of two adjacent amino groups and a phenylbenzamide moiety would likely influence the electron transfer kinetics and the stability of the resulting radical cations. However, without experimental data, any discussion of specific peak potentials, reversibility of redox processes, or diffusion coefficients remains purely speculative.

Similarly, Electrochemical Impedance Spectroscopy, a technique that measures the impedance of a system over a range of frequencies, could provide insights into the interfacial properties of this compound at an electrode surface. This could include information on charge transfer resistance and double-layer capacitance. Such data is crucial for understanding the performance of materials in applications like corrosion inhibition, batteries, and sensors. The absence of any published EIS studies on this compound means that these important electrochemical parameters remain unknown.

Investigation of Electrochemical Oxidative Polymerization

The electrochemical oxidative polymerization of aromatic amines is a well-established method for the synthesis of conductive polymers. Given the structure of this compound, it is plausible that this monomer could undergo electropolymerization to form a polymer film on an electrode surface. The resulting polymer would be expected to possess interesting redox and electrochromic properties due to the conjugated backbone.

The polymerization process would likely proceed via the oxidation of the amine groups to form radical cations, which would then couple to form dimers, oligomers, and ultimately a polymer. The specific mechanism and the properties of the resulting polymer would be highly dependent on factors such as the solvent, electrolyte, and the potential at which the polymerization is carried out.

However, a comprehensive literature search found no published research on the electrochemical oxidative polymerization of this compound. Therefore, there is no experimental data available to create data tables or provide detailed research findings on this topic. The potential for this compound to form novel polymeric materials with unique electrochemical and optical properties remains an open area for future investigation.

Future Research Directions and Emerging Opportunities for 3,4 Diamino N Phenylbenzamide

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of aromatic amines and amides is progressively moving towards more sustainable and environmentally benign methodologies. jddhs.comjddhs.com Future research into the synthesis of 3,4-Diamino-N-phenylbenzamide is expected to align with the principles of green chemistry, which prioritize waste reduction, energy conservation, and the avoidance of hazardous substances. jddhs.comjddhs.com Key areas of exploration include the development of metal-free catalytic systems, the use of alternative solvents, and the adoption of energy-efficient reaction techniques. jddhs.comd-nb.info

One promising direction is the development of metal-free strategies for C-N bond formation, which is central to the synthesis of such compounds. d-nb.info These approaches can bypass the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. d-nb.info Furthermore, innovative techniques like microwave-assisted synthesis and continuous flow processing offer significant advantages over traditional batch methods by reducing reaction times, improving energy efficiency, and allowing for better process control. jddhs.comjddhs.com The concept of "atom economy," which maximizes the incorporation of all materials used in the process into the final product, is a guiding principle in designing these new synthetic routes, aiming to minimize byproduct formation. jddhs.com

Comparison of Synthetic Approaches

AspectTraditional SynthesisGreen Chemistry Approach
CatalystsOften relies on heavy metal catalysts.Focuses on metal-free catalysis, biocatalysis, or heterogeneous catalysts. jddhs.comd-nb.info
SolventsUtilizes conventional, often volatile and toxic, organic solvents. jddhs.comEmploys greener alternatives like water, supercritical fluids, or solvent-free conditions. jddhs.comjddhs.com
EnergyRequires high energy input over long reaction times.Uses energy-efficient methods like microwave-assisted or continuous flow processing. jddhs.comjddhs.com
WasteCan generate significant amounts of byproducts and waste. jddhs.comDesigned for high atom economy to minimize waste generation. jddhs.com

Advanced Material Engineering for Specific Industrial Applications

The diamine nature of this compound makes it an ideal building block for the synthesis of aromatic polyamides, a class of polymers known for their exceptional thermal stability and mechanical strength. nih.govmdpi.com Future research will likely focus on utilizing this monomer to engineer advanced materials with precisely tailored properties for specific, high-stakes industrial applications.

By strategically modifying the structure of the monomer or controlling the polymerization process, it is possible to create polymers with enhanced characteristics. For instance, incorporating this compound into polymer chains can influence properties such as solubility, processability, and thermal resistance. researchgate.net Research into the synthesis of high-molecular-weight aromatic polyamides using silylated diamines has shown promise in achieving superior mechanical properties. mdpi.com Furthermore, the creation of complex macromolecular structures like dendrimers and hyperbranched polymers from aromatic building blocks opens up possibilities for applications in fields ranging from advanced coatings to targeted drug delivery systems. nih.gov The goal is to develop materials that are not only robust and high-performing but also processable for use in demanding environments, such as in the aerospace, electronics, and automotive industries.

Potential Applications of Derived Aromatic Polyamides

Industrial SectorPotential ApplicationKey Material Properties Required
AerospaceLightweight structural components, heat shieldsHigh thermal stability, high tensile strength, low density. nih.gov
ElectronicsFlexible circuit boards, insulating filmsLow dielectric constant, high thermal stability, good mechanical flexibility. researchgate.net
AutomotiveEngine components, tire reinforcementsExcellent mechanical strength, chemical resistance, thermal stability.
Protective ApparelFire-resistant and ballistic-resistant fabricsHigh tensile strength, thermal stability, durability. nih.gov

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational chemistry is an increasingly powerful tool for accelerating materials discovery and chemical synthesis. Future research will leverage the refinement of computational models to better predict the behavior and properties of this compound and its derivatives. Techniques such as molecular mechanics and quantum-chemical calculations are crucial for understanding the structure-property relationships of these molecules. nih.govnih.gov

For instance, molecular modeling can be used to analyze the conformations of N-phenylbenzamide derivatives to predict their biological activity, as has been done to identify structural features necessary for anticonvulsant effects. nih.gov In the realm of materials science, theoretical modeling, such as Density Functional Theory (DFT) computational studies, can provide insights into the influence of factors like hydrogen bonds on the mechanical properties of aromatic polyamides. nih.govmdpi.com By creating more accurate predictive models, researchers can screen potential derivatives for desired characteristics in silico, significantly reducing the time and cost associated with laboratory experimentation. nih.gov This computational-first approach allows for the rational design of novel polymers and functional molecules, guiding experimental efforts toward the most promising candidates for synthesis and testing. nih.govdovepress.com

Computational Methods and Their Applications

Computational MethodPrimary ApplicationPredicted Properties/Insights
Molecular MechanicsConformational analysis of flexible molecules. nih.govStable conformations, structure-activity relationships. nih.gov
Quantum-Chemical Calculations (e.g., DFT)Predicting electronic structure and properties of polymers. nih.govmdpi.comInfluence of hydrogen bonding, mechanical properties, thermal stability. nih.gov
Molecular Docking (e.g., CDOCKER)Evaluating binding of derivatives to biological targets. dovepress.comnih.govBinding affinity, interaction modes with proteins. nih.govdovepress.com
ADME/Drug-likeness PredictionAssessing pharmacokinetic properties of potential drug candidates. nih.govAbsorption, distribution, metabolism, excretion, and potential for oral bioavailability. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 3,4-Diamino-N-phenylbenzamide and validating its structural integrity?

Methodological Answer:

  • Synthetic Route: Adapt multi-step protocols from structurally related diamino-benzamides. For example, aza-Michael addition or nucleophilic substitution can introduce the phenyl and amino groups. A reference procedure involves coupling 3,4-diaminobenzoic acid derivatives with aniline under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Validation: Use X-ray crystallography (SHELX software for structure refinement ) and NMR spectroscopy (compare aromatic proton signals in DMSO-d6 to confirm substitution patterns ).

Q. How can researchers assess the purity of this compound, and what analytical standards apply?

Methodological Answer:

  • HPLC Analysis: Use reverse-phase C18 columns with UV detection (λ = 254 nm). A mobile phase of acetonitrile/water (70:30) with 0.1% TFA is typical for benzamide analogs. Purity >98% is achievable, as validated for similar diamino compounds .
  • Melting Point: Compare observed values (e.g., 115–117°C) with literature data for 3,4-diaminobenzophenone derivatives .

Q. What spectroscopic techniques are critical for characterizing the electronic environment of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Identify π→π* transitions in the 250–300 nm range, influenced by the electron-donating amino groups.
  • IR Spectroscopy: Confirm NH stretches (3200–3400 cm⁻¹) and amide C=O vibrations (~1650 cm⁻¹). Discrepancies in NH peaks may indicate hydrogen bonding or impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

Methodological Answer:

  • DoE (Design of Experiments): Systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, replacing DMF with DMAc in coupling reactions improves yields for sterically hindered benzamides by 15–20% .
  • Kinetic Studies: Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., amine activation vs. acylation) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D3 receptors). Focus on hydrogen bonding between amino groups and Asp110 residue .
  • MD Simulations: Perform 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate robust binding .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for this compound analogs?

Methodological Answer:

  • Multi-Technique Validation: Cross-validate XRD data (SHELXL refinement ) with solid-state NMR to confirm hydrogen-bonding networks.
  • Error Analysis: Calculate R-factors for XRD (target <5%) and compare with NMR integration errors (<2%). Discrepancies >5% may indicate polymorphic impurities .

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